An In-Depth Technical Guide to 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
An In-Depth Technical Guide to 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione. As a key intermediate in organic synthesis, this molecule holds significance for the development of novel pharmaceuticals and functional materials. This document synthesizes available data with established chemical principles to offer field-proven insights for its effective utilization.
Core Molecular Attributes
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione, also known as N-(4,4-diethoxybutyl)phthalimide, is a phthalimide derivative characterized by a butyl chain terminating in a diethyl acetal group. This unique combination of a bulky, protected amine functionality and a masked aldehyde makes it a versatile building block in multi-step syntheses.
Physicochemical Properties
A summary of the core physicochemical properties is presented in Table 1. It is important to note that while some properties are reported by chemical suppliers, others, such as melting and boiling points, are not consistently documented in publicly available literature and should be determined experimentally.
| Property | Value | Source(s) |
| CAS Number | 32464-55-4 | [1][2] |
| Molecular Formula | C₁₆H₂₁NO₄ | [1][2] |
| Molecular Weight | 291.34 g/mol | [1][2] |
| Appearance | White to off-white powder | [3] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Room temperature, in a dry, sealed container under an inert atmosphere | [2] |
Synthesis and Purification
The synthesis of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is most commonly achieved through a variation of the Gabriel synthesis. This method offers a reliable route to N-alkylated phthalimides, avoiding the over-alkylation often encountered with direct amination of alkyl halides.[4][5]
Synthetic Workflow
The primary synthetic route involves the reaction of potassium phthalimide with a suitable 4,4-diethoxybutyl halide. The phthalimide anion, being a soft nucleophile, readily displaces a halide from a primary alkyl halide in an SN2 reaction.[6]
Caption: Synthetic workflow for 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established methods for N-alkylation of phthalimides.[6][7] Researchers should optimize conditions for their specific laboratory setup.
Step 1: Reaction Setup
-
To a stirred solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-bromo-1,1-diethoxybutane (1.1 eq).
-
The use of DMF as a polar aprotic solvent is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion and promoting the SN2 reaction.[3]
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Isolation
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water to remove residual DMF and inorganic salts.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione as a white solid.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.[8][9]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group, the butyl chain, and the diethyl acetal.
-
δ 7.7-7.9 ppm (m, 4H): Aromatic protons of the phthalimide ring.
-
δ 4.5-4.6 ppm (t, 1H): Methine proton of the acetal group (CH(OEt)₂).
-
δ 3.4-3.7 ppm (m, 6H): Methylene protons of the two ethoxy groups and the methylene group attached to the phthalimide nitrogen (N-CH₂).
-
δ 1.6-1.8 ppm (m, 4H): Methylene protons of the butyl chain.
-
δ 1.1-1.3 ppm (t, 6H): Methyl protons of the two ethoxy groups.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide further confirmation of the structure.
-
δ 168 ppm: Carbonyl carbons of the phthalimide group.
-
δ 134 ppm, 132 ppm, 123 ppm: Aromatic carbons of the phthalimide ring.
-
δ 102 ppm: Acetal carbon (CH(OEt)₂).
-
δ 61 ppm: Methylene carbons of the ethoxy groups.
-
δ 38 ppm, 30 ppm, 25 ppm: Methylene carbons of the butyl chain.
-
δ 15 ppm: Methyl carbons of the ethoxy groups.
Mass Spectrometry
The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 291. The fragmentation pattern would likely involve the loss of ethoxy groups and cleavage of the butyl chain.
Reactivity and Applications in Drug Development
The chemical reactivity of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is dictated by its two primary functional groups: the phthalimide and the diethyl acetal.
Phthalimide Group as a Protected Amine
The phthalimide group serves as a robust protecting group for a primary amine.[10][11] This is a cornerstone of its utility in multi-step synthesis. The amine can be deprotected under various conditions, most commonly by hydrazinolysis (the Ing-Manske procedure), which is often preferred over acidic or basic hydrolysis due to its milder conditions.[6]
Caption: Deprotection of the phthalimide group via hydrazinolysis.
Acetal Group as a Masked Aldehyde
The diethyl acetal group is a stable protecting group for an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality, which can then participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or aldol condensations.
Potential Applications in Medicinal Chemistry
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[12][13] 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione serves as a valuable intermediate for the synthesis of more complex molecules that incorporate a 4-aminobutanal or related pharmacophore. This bifunctional nature allows for the sequential or orthogonal elaboration of the molecule at either the amine (once deprotected) or the aldehyde (once unmasked), making it a strategic component in the synthesis of novel drug candidates.
Safety and Handling
References
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
13C NMR spectrum of phthalimide analog. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Phthalimide - Wikipedia. (2023, December 28). Retrieved January 22, 2026, from [Link]
-
2-(4,4-Diethoxybutyl)-1H-isoindole-1,3 (2H)-dione - RongNa Biotechnology Co., Ltd. (n.d.). Retrieved January 22, 2026, from [Link]
-
Gabriel Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
-
13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). (n.d.). Retrieved January 22, 2026, from [Link]
-
Phthalimide - NIST Chemistry WebBook. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (2018). Molecules, 23(11), 2816. [Link]
-
Synthesis of N-[4-(4-pyridylthio)butyl]phthalimide - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). International Journal of Molecular Sciences, 22(14), 7654. [Link]
-
Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. (2018). Journal of Heterocyclic Chemistry, 55(1), 183-193. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). Research in Pharmaceutical Sciences, 16(4), 355-365. [Link]
-
Melting Point of Phthalimide derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2017). Records of Natural Products, 11(5), 455-463. [Link]
-
Gabriel phthalimide synthesis (video) - Khan Academy. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis. (2026, January 20). Retrieved January 22, 2026, from [Link]
-
Phthalimide– Preparation, Chemical Reactions & Uses. (2022, November 8). Retrieved January 22, 2026, from [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). International Journal of Molecular Sciences, 23(2), 793. [Link]
-
A guide to 13C NMR chemical shift values. (n.d.). Retrieved January 22, 2026, from [Link]
-
Phthalimide : Organic synthesis - YouTube. (2020, October 4). Retrieved January 22, 2026, from [Link]
-
N-(4-Hydroxyphenyl)Phthalimide - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved January 22, 2026, from [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione - CAS:32464-55-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3 (2H)-dione, CasNo.32464-55-4 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 4. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Phthalimide - Wikipedia [en.wikipedia.org]
- 11. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 12. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
